4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-[1-(biphenyl-4-ylcarbonyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the biphenyl-4-ylcarbonyl group and the methoxy group. The final steps involve the formation of the dithiole-4,5-dicarboxylate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Dimethyl 2-[1-(biphenyl-4-ylcarbonyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Scientific Research Applications
Dimethyl 2-[1-(biphenyl-4-ylcarbonyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE include:
Dimethyl 2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate: This compound shares a similar biphenyl-4-ylcarbonyl group but differs in the core structure.
Dimethyl 2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]terephthalate: Another related compound with a different core structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C32H27NO6S3 |
---|---|
Molecular Weight |
617.8g/mol |
IUPAC Name |
dimethyl 2-[6-methoxy-2,2-dimethyl-1-(4-phenylbenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C32H27NO6S3/c1-32(2)27(40)24(31-41-25(29(35)38-4)26(42-31)30(36)39-5)22-17-21(37-3)15-16-23(22)33(32)28(34)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-17H,1-5H3 |
InChI Key |
YZAIVEVZSBMXTP-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=CC(=C3)OC)C |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=CC(=C3)OC)C |
Origin of Product |
United States |
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